molecular formula C10H12ClNO3 B12093155 Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Cat. No.: B12093155
M. Wt: 229.66 g/mol
InChI Key: PUVDZKSTEYEUPO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride (CAS: 350480-54-5) is a chiral α-amino ester derivative with the molecular formula C₁₀H₁₂ClNO₃·HCl and a molecular weight of 266.1 g/mol . It serves as a critical building block in pharmaceutical research, particularly in synthesizing bioactive molecules and drug candidates. The compound features a phenyl ring substituted with a 3-chloro and 4-methoxy group, which influence its electronic and steric properties, thereby affecting reactivity and biological interactions. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12ClNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3

InChI Key

PUVDZKSTEYEUPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl

Origin of Product

United States

Preparation Methods

Esterification-Based Synthesis

The most widely documented method for synthesizing methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves the acid-catalyzed esterification of 2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid with methanol. This reaction typically employs hydrochloric acid (HCl) as a catalyst under reflux conditions, achieving complete conversion within 4–6 hours . The mechanism follows classical Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a proton donor to form the ester and water.

Reaction Conditions and Optimization

  • Catalyst : Hydrochloric acid (2–5 mol%) is preferred due to its efficiency in protonating the carbonyl oxygen, enhancing electrophilicity . Alternative catalysts like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) have been reported for analogous compounds, though HCl remains standard for this substrate.

  • Solvent : Anhydrous methanol serves as both solvent and nucleophile, with stoichiometric excess (5–10 equivalents) to drive the equilibrium toward ester formation .

  • Temperature : Reflux conditions (65–70°C) are critical to overcome kinetic barriers while minimizing side reactions such as amino group oxidation .

Yield and Purity
Under optimized conditions, this method yields 85–92% of the target ester, with purity >95% as confirmed by HPLC . Impurities predominantly include unreacted starting material (<3%) and trace dehydration byproducts.

Stereoselective Synthesis Routes

For applications requiring enantiomeric purity, stereoselective synthesis via the Strecker amino acid synthesis or isocyanide-based multicomponent reactions has been explored. Although these methods are more complex, they enable precise control over the (S)-configuration, which is critical for biological activity in pharmaceutical analogs.

Key Steps in Stereoselective Synthesis

  • Chiral Auxiliary Incorporation : Use of (S)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid as the starting material ensures retention of configuration during esterification.

  • Dynamic Kinetic Resolution : Catalytic asymmetric conditions, such as lipase-mediated esterification, have been tested but show limited efficiency (<50% enantiomeric excess).

Industrial-Scale Production

Scaling up the synthesis necessitates modifications to ensure cost-effectiveness and safety. Continuous flow reactors have been adopted in industrial settings, offering advantages in heat management and reaction control.

Process Parameters for Scale-Up

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Round-Bottom)Continuous Flow
Catalyst Loading5 mol% HCl3 mol% HCl
Temperature65–70°C70–75°C
Throughput10–50 g/day1–5 kg/hour
Yield85–92%88–90%

Industrial protocols emphasize reduced catalyst loading and higher temperatures to maximize throughput while maintaining yield.

Purification and Characterization

Post-synthesis purification is critical to isolate the ester from unreacted acid and byproducts. Column chromatography (SiO₂, ethyl acetate/cyclohexane gradients) is the standard method, achieving >99% purity . Recrystallization from methanol/water mixtures offers a scalable alternative, though with slightly lower recovery (75–80%) .

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 3H, aromatic), δ 4.12 (s, 1H, NH₂), δ 3.82 (s, 3H, OCH₃), δ 3.65 (s, 3H, COOCH₃) .

  • HPLC : Retention time = 8.2 min (Chiralpak® AD-H column, hexane/isopropanol 90:10).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Enantiomeric Excess (%)Scalability
Acid-Catalyzed Esterification85–92>95N/AHigh
Strecker Synthesis70–7590–93>99Low
Continuous Flow88–9094–96N/AVery High

The acid-catalyzed method remains optimal for non-chiral applications, while Strecker synthesis is reserved for enantiopure requirements despite its lower yield .

Challenges and Mitigation Strategies

  • Amino Group Protection : The free amino group may undergo undesired acylation or oxidation. Protection with tert-butoxycarbonyl (Boc) prior to esterification is recommended, followed by deprotection under mild acidic conditions .

  • Byproduct Formation : Dehydration to form nitriles can occur at elevated temperatures. Maintaining reflux temperatures below 75°C and using inert atmospheres (N₂/Ar) mitigates this .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate serves as a crucial building block in organic synthesis. It is utilized to prepare various heterocyclic compounds and act as an intermediate in the synthesis of pharmaceuticals. Its unique functional groups allow for versatile chemical reactions, including:

  • Oxidation : Leading to carboxylic acids or ketones.
  • Reduction : Resulting in alcohols or amines.
  • Substitution : Creating substituted phenyl derivatives.

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and investigate biochemical pathways involving amino acid derivatives. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a valuable probe in understanding metabolic processes.

Medicine

The compound has potential applications in medicinal chemistry for developing new therapeutic agents. Notable areas of exploration include:

  • Anti-inflammatory properties : Investigating its role in modulating inflammatory responses.
  • Analgesic effects : Evaluating pain relief capabilities.
  • Antimicrobial activity : Assessing effectiveness against various bacterial strains.

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 μg/mL
Escherichia coli250 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)30
HepG2 (Liver Cancer)25
PC-3 (Prostate Cancer)40

The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer therapeutic agent. Mechanisms of action include:

  • Inhibition of enzymatic activity : Targeting key enzymes involved in cancer metabolism.
  • Induction of apoptosis : Triggering programmed cell death pathways.
  • Disruption of cell cycle : Causing arrest at specific phases, thereby inhibiting proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor growth in xenograft models, supporting its therapeutic potential.
  • Antimicrobial Efficacy : A comparative study against standard antibiotics showed that this compound exhibited comparable or superior activity against resistant bacterial strains, suggesting its utility in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The chlorine and methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar compounds differ primarily in the position , type , and number of substituents on the phenyl ring. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate HCl 350480-54-5 C₁₀H₁₂ClNO₃·HCl 3-Cl, 4-OMe 266.1 Pharmaceutical intermediates
Methyl 2-amino-2-(4-fluorophenyl)acetate Not Provided C₉H₁₀FNO₂ 4-F 183.2 Inhibitor synthesis (e.g., pseudomonal agents)
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl Not Provided C₁₀H₁₃NO₃·HCl 4-OMe 231.7 Drug discovery building blocks
(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate 1037088-68-8 C₉H₁₀N₂O₄ 3-NO₂ 224.2 Organic synthesis, medicinal chemistry
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate Not Provided C₉H₁₀BrNO₃ 3-Br, 4-OH 276.1 Research chemicals

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro and 4-methoxy substituents in the target compound balance electron withdrawal (Cl) and donation (OMe), influencing its reactivity in nucleophilic reactions.
  • Steric Effects : Bulkier substituents like 3-bromo-4-hydroxy () may hinder reactions requiring planar transition states, whereas smaller groups like 4-fluoro () minimize steric interference.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases. The 4-methoxy group enhances solubility in organic solvents .
  • Hydrogen Bonding: Methoxy and amino groups participate in intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), affecting crystal packing and stability . Bromo or nitro substituents may reduce hydrogen-bonding capacity compared to chloro or methoxy groups .

Biological Activity

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a chloro substituent on the phenyl ring, contributing to its unique chemical reactivity and biological properties. The compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₄ClN O₂
  • Molar Mass : Approximately 227.69 g/mol
  • Solubility : Sparingly soluble in water, with moderate boiling point characteristics due to its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the chloro and methoxy groups participate in hydrophobic interactions. These interactions can modulate enzyme activities and influence cellular signaling pathways related to inflammation and microbial growth.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Studies indicate that derivatives with similar structures exhibit significant inhibition against bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Its mechanism involves modulation of inflammatory pathways through enzyme inhibition .
  • Anticancer Potential : In vitro studies have evaluated the compound's effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate that it may inhibit cell proliferation effectively, with IC50 values suggesting notable potency against these cancer types .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of various derivatives, including this compound. The results indicated:

  • Inhibition Zones : The compound exhibited inhibition zones comparable to standard antibiotics, suggesting significant antimicrobial activity.
PathogenInhibition Zone (mm)Standard Drug (mm)
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2224

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-730.98
HCT11622.7
HeLa4.12

These findings highlight the compound's potential as a therapeutic agent in oncology.

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